molecular formula C9H11NO3 B2981658 Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate CAS No. 17604-75-0

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Cat. No.: B2981658
CAS No.: 17604-75-0
M. Wt: 181.191
InChI Key: RPUXFKPRBIMWLC-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a biochemical reagent . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Pyridinium salts, which are structurally diverse, have been highlighted in terms of their synthetic routes . A novel protocol for the synthesis of quinolizines and quinolizinium salts from chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives via an unprecedented cascade reaction in water was constructed .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination .


Physical and Chemical Properties Analysis

This compound has a boiling point of 111-113 °C (Press: 0.1 Torr) and a density of 1.206±0.06 g/cm3 (Predicted). Its pKa is predicted to be 11.65±0.20 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate and its derivatives have been studied for their synthesis methods, molecular structures, and potential applications in various fields of chemistry. One area of research involves the synthesis of complex molecules that include this compound as a key intermediate or related compound. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was achieved through the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol, followed by treatment with ethyl acetate. The molecular and crystal structure of the synthesized compound was determined using single crystal X-ray diffraction, highlighting its potential in the field of crystallography and material science (Percino et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential anticancer properties. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones. The effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia were determined, indicating their relevance in the development of new anticancer agents (Temple et al., 1983).

Learning and Memory Facilitation

Research into the effects of this compound derivatives on learning and memory facilitation in mice has been conducted. Studies have synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides and tested their impact using water maze tests. Pharmacological results showed that certain compounds significantly facilitated learning and memory in mice, suggesting their potential use in the treatment of cognitive disorders (Li Ming-zhu, 2012).

Future Directions

The future directions of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate are promising. It can be used as a biological material or organic compound for life science-related research . Furthermore, pyridinium salts, which are structurally similar, have wide applications in materials science and biological issues related to gene delivery .

Properties

IUPAC Name

ethyl 2-hydroxy-2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUXFKPRBIMWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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